rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride
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Overview
Description
rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, an oxolane ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Oxolane Ring Formation: The oxolane ring is formed via cyclization reactions involving diols and epoxides.
Final Assembly: The final compound is assembled by linking the pyrazole and oxolane rings through a methylene bridge, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds. These interactions influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring but differs in the presence of a pyridine ring.
3-(1H-pyrazol-1-yl)propanoic acid: Similar in having a pyrazole ring and a carboxylic acid group but lacks the oxolane ring.
Uniqueness
rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its combination of the pyrazole and oxolane rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2R,3R)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPTWYDPYNNZEZ-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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